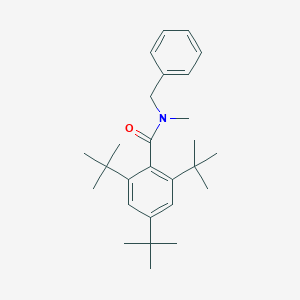
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPPH and is a popular reagent for the synthesis of various organic compounds. DPPH is a highly reactive compound that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of DPPH is not well understood. However, it is believed that DPPH functions as a nucleophilic catalyst, facilitating the formation of new chemical bonds. This mechanism of action makes DPPH an important tool for researchers in the field of organic chemistry.
Efectos Bioquímicos Y Fisiológicos
DPPH has been shown to have a wide range of biochemical and physiological effects. In particular, DPPH has been shown to have potent antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. DPPH has also been shown to have antitumor properties, making it an important tool for researchers in the field of cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPPH in lab experiments include its high reactivity and versatility as a ligand. However, the limitations of using DPPH in lab experiments include its high toxicity and potential for explosive reactions.
Direcciones Futuras
There are many potential future directions for research involving DPPH. One potential area of research is the development of new ligands based on the structure of DPPH. Another potential area of research is the development of new therapeutic agents based on the antioxidant and antitumor properties of DPPH. Overall, DPPH is a highly versatile and important compound that has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of DPPH is a complex process that requires specialized equipment and expertise. The most common method for synthesizing DPPH involves the reaction of diphenylphosphine with 2,2-dimethyl-1,3-dioxolane in the presence of hydrazine hydrate. This reaction produces DPPH as a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DPPH has been extensively studied for its potential applications in scientific research. One of the most common uses of DPPH is as a ligand in the synthesis of various organic compounds. DPPH has been shown to be an effective ligand for the synthesis of a wide range of organic compounds, including chiral ligands and metal complexes.
Propiedades
Número CAS |
17239-58-6 |
|---|---|
Nombre del producto |
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- |
Fórmula molecular |
C26H26N2P2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clave InChI |
KNMQCZORAUHHCY-UHFFFAOYSA-N |
SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
17239-58-6 |
Sinónimos |
1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)



![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)



